molecular formula C9H8FNO2 B1443180 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL CAS No. 874767-62-1

7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL

Cat. No. B1443180
Key on ui cas rn: 874767-62-1
M. Wt: 181.16 g/mol
InChI Key: YXOJHOVPKUPGIZ-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

6-Fluoro-chroman-4-one (539 mg, 3.24 mmol) was dissolved in Sulfuric acid (6.0 mL) and Sodium azide (258 mg, 3.97 mmol) was added at room temperature. The reaction was stirred for 30 h, then poured into water. The solids were collected by filtration, washing with 50 mL water. After drying, 7-Fluoro-3,4-dihydro-2H-b enzo[f][1,4]oxazepin-5-one was isolated as a white solid (395 mg, 67%). 1H-NMR (CDCl3): 7.65 (m, 1H), 7.15 (m, 1H), 7.01 (m, 1H), 6.74 (s, 1H),
Quantity
539 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
258 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH2:7][CH2:6][C:5]2=[O:12].[N-:13]=[N+]=[N-].[Na+].O>S(=O)(=O)(O)O>[F:1][C:2]1[CH:11]=[CH:10][C:9]2[O:8][CH2:7][CH2:6][NH:13][C:5](=[O:12])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
539 mg
Type
reactant
Smiles
FC=1C=C2C(CCOC2=CC1)=O
Name
Quantity
6 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
258 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washing with 50 mL water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
FC=1C=CC2=C(C(NCCO2)=O)C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 395 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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